molecular formula C8H16ClNO B2965302 7-Azaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2098127-43-4

7-Azaspiro[3.5]nonan-1-ol hydrochloride

Cat. No.: B2965302
CAS No.: 2098127-43-4
M. Wt: 177.67
InChI Key: MGRXHYWIPQILDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azaspiro[3. This compound is characterized by a spirocyclic framework, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride typically involves several steps:

    Starting Material: N-Boc-4-piperidone is used as the starting material.

    Wittig Reaction: N-Boc-4-methylenepiperidine is prepared via a Wittig reaction.

    Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.

    Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.

    Deprotection: The Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound, with a purity of 98%.

Chemical Reactions Analysis

7-Azaspiro[3.5]nonan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Azaspiro[3.5]nonan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a building block in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

7-Azaspiro[3.5]nonan-1-ol hydrochloride can be compared with other similar compounds, such as:

    7-Azaspiro[3.5]nonan-2-ol hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.

    3-Methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride: A derivative with a methoxy group, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-1-2-8(7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRXHYWIPQILDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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